![molecular formula C12H14N2O2 B3097060 Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 129912-00-1](/img/structure/B3097060.png)
Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate is a compound with the molecular formula C10H10N2O2 . It is an important intermediate for the synthesis of imidazo[1,2-a]pyridine compounds .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine-2-carbohydrazide derivatives, which are related to Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate, involves a series of steps . The chemical reaction of aminopyridine and ethyl 3-bromo-2-oxo propanoate in refluxing ethanol leads to the synthesis of ethylimidazo[1,2-a]pyridine-2-carboxylate .Molecular Structure Analysis
The molecular structure of Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate has been determined by single crystal X-ray diffraction . The results of the conformational analysis indicate that the molecular structure optimized by DFT is consistent with the crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The imidazo[1,2-a]pyridine scaffold, which is part of Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate, possesses a broad range of activities including anxiolytic, antiulcer, anti-mycobacterial, antiviral, anti-inflammatory, and anticancer properties . Some 6-substituted imidazo[1,2-a] pyridine derivatives have been found to be effective against colon cancer cell lines .Physical And Chemical Properties Analysis
Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate has a molecular weight of 190.20 . The compound is a solid with a melting point of 83-87 °C .Scientific Research Applications
Cytotoxic Activity Evaluation
Imidazo[1,2-a]pyridine-2-carboxylate derivatives have been synthesized and evaluated for their cytotoxic activity. These compounds have shown potential in vitro cytotoxicity against human cancer cells including breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K562) cell lines . One of the compounds exhibited high cytotoxic potential with IC 50 values of 22.6 µM and 13.4 µM against MCF-7 and HT-29 cells, respectively .
Anticancer Properties
The imidazo[1,2-a]pyridine scaffold possesses a broad range of activities including anticancer properties . Some 6-substituted imidazo[1,2-a]pyridine derivatives have been found to be effective against colon cancer cell lines .
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This makes them a potential candidate for the development of new TB drugs .
Drug Molecule Production
The imidazo[1,2-a]pyridines are an important class of nitrogen ring junction heterocyclic compounds. They have huge applications in medicinal chemistry and drug molecule production .
Chemical Synthesis
Ethyl imidazo[1,2-a]pyridine-2-carboxylate is used in the synthesis of various chemical compounds . It’s an important reagent in chemical reactions .
Mechanism of Action
Target of Action
A similar compound, imidazo[1,2-a]pyridine-2-carbohydrazide derivative, has been found to targetPDGFRA . PDGFRA is a cell surface tyrosine kinase receptor for members of the platelet-derived growth factor family, playing a role in cell proliferation, differentiation, and migration .
Mode of Action
For instance, the imidazo[1,2-a]pyridine-2-carbohydrazide derivative interacts with key residues Lys627 and Asp836 of PDGFRA . This interaction could potentially inhibit the activity of the receptor, leading to downstream effects on cell proliferation and survival .
Biochemical Pathways
Given the potential target of pdgfra, it’s likely that the compound affects pathways related to cell proliferation, differentiation, and migration .
Pharmacokinetics
The compound is a solid at room temperature , which could influence its absorption and distribution characteristics
Result of Action
Related compounds have been found to exhibit cytotoxic activity, inducing apoptosis in cancer cells . This suggests that Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate may also have potential anticancer effects.
Safety and Hazards
Future Directions
The imidazo[1,2-a]pyridine scaffold, which is part of Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate, has been found to have a broad range of activities . This suggests that it could serve as a suitable candidate for further modifications as a lead anticancer structure . The development of new therapeutic options for deadly diseases like cancer is one of the world’s top medical priorities .
properties
IUPAC Name |
ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-9-5-6-14-8-10(12(15)16-4-2)13-11(14)7-9/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRFHRKJGCYBBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=NC(=CN2C=C1)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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